molecular formula C16H20ClFN4O2 B2629015 2-(4-fluorophenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride CAS No. 1184987-67-4

2-(4-fluorophenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B2629015
CAS No.: 1184987-67-4
M. Wt: 354.81
InChI Key: YUTJTMBWRJIZLE-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride typically involves multiple steps, including the formation of the piperazine ring, the introduction of the imidazole group, and the attachment of the fluorophenoxy moiety. Common reagents used in these reactions include fluorobenzene derivatives, imidazole, and piperazine. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenoxy and imidazole moieties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a subject of study for its unique reactivity.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its ability to modulate specific biological pathways.

    Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and imidazole-containing molecules, such as:

  • 1-(4-fluorophenyl)piperazine
  • 1-(2-imidazolyl)piperazine
  • 2-(4-chlorophenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone

Uniqueness

What sets 2-(4-fluorophenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride apart is its specific combination of functional groups, which confer unique reactivity and potential biological activity

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O2.ClH/c1-19-7-6-18-16(19)21-10-8-20(9-11-21)15(22)12-23-14-4-2-13(17)3-5-14;/h2-7H,8-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTJTMBWRJIZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)COC3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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